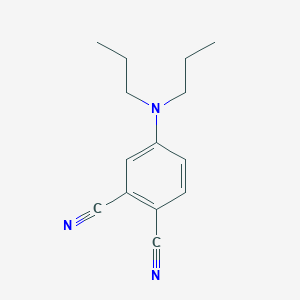![molecular formula C12H10N2OS B12540183 2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one CAS No. 143667-62-3](/img/structure/B12540183.png)
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one is a heterocyclic compound that features a thiazine ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One method involves the reaction of 2-aminobenzothiazole with α-bromoacetophenone in the presence of a base, followed by cyclization to form the desired thiazinoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazinoquinolines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]benzimidazole: Similar in structure but with a benzimidazole moiety instead of quinoline.
Imidazo[2,1-b]benzothiazole: Contains an imidazole ring fused to a benzothiazole.
Uniqueness
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one is unique due to its specific fusion of a thiazine ring with a quinoline moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143667-62-3 |
|---|---|
Molecular Formula |
C12H10N2OS |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
2-methyl-4H-[1,4]thiazino[3,2-c]quinolin-3-one |
InChI |
InChI=1S/C12H10N2OS/c1-7-12(15)14-10-6-13-9-5-3-2-4-8(9)11(10)16-7/h2-7H,1H3,(H,14,15) |
InChI Key |
INDZPXOSSGMREV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(S1)C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)


![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)


